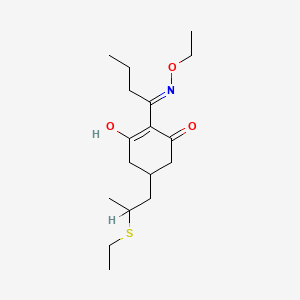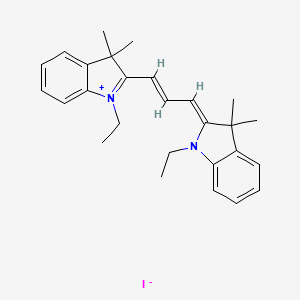
Tris-(trimethylsiloxy)silane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Tris-(trimethylsiloxy)silane can be synthesized through the reaction of trimethylsilyl chloride with silane in the presence of a base. The reaction typically involves the following steps:
Reaction of Trimethylsilyl Chloride with Silane: This step involves the reaction of trimethylsilyl chloride with silane in the presence of a base such as sodium or potassium hydroxide.
Purification: The resulting product is then purified through distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Tris-(trimethylsiloxy)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.
Hydrosilylation Reactions: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.
Oxidation Reactions: It can undergo oxidation reactions to form silanols and other oxidized products.
Common Reagents and Conditions:
Radical Reactions: Common reagents include radical initiators such as azo compounds and organic peroxides.
Hydrosilylation: Platinum or rhodium catalysts are often used in hydrosilylation reactions, with the reactions conducted at elevated temperatures.
Oxidation: Ozone or other oxidizing agents are used in oxidation reactions, often at low temperatures.
Major Products:
Reduction Reactions: The major products include reduced organic compounds and silanols.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Oxidation: The major products include silanols and disiloxanes.
科学的研究の応用
Tris-(trimethylsiloxy)silane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of tris-(trimethylsiloxy)silane involves its ability to donate hydrogen atoms in radical reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property allows it to participate in radical chain reactions, reducing various organic compounds . The compound also forms complexes with transition metals, facilitating various catalytic processes .
類似化合物との比較
Tris-(trimethylsilyl)silane: Similar in structure but with different reactivity and applications.
Tris-(triethylsilyl)silane: Similar in structure but with different steric and electronic properties.
Tris-(dimethylamino)silane: Different functional groups leading to different reactivity.
Uniqueness: Tris-(trimethylsiloxy)silane is unique due to its combination of silicon-oxygen and silicon-hydrogen bonds, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a reducing agent, participate in hydrosilylation, and form complexes with transition metals makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
bis(trimethylsilyloxy)silyloxy-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWGGTLVZGTDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-89-8 | |
| Record name | Tris(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















